The molecular structure of 6-Bromoimidazo[2,1-b]thiazole can be predicted based on the known structures of related imidazo[2,1-b]thiazole derivatives. It consists of a planar imidazo[2,1-b]thiazole core with a bromine atom substituent at the 6-position. [] The bromine atom introduces a significant dipole moment due to its electronegativity, potentially influencing the compound's interactions with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling could provide detailed insights into the bond lengths, bond angles, and overall three-dimensional conformation of the molecule.
6-Bromoimidazo[2,1-b]thiazole is a compound that belongs to the imidazo[2,1-b]thiazole family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom at the sixth position of the imidazo ring, which can influence its reactivity and biological properties. The imidazo[2,1-b]thiazole structure integrates a thiazole ring, contributing to its heterocyclic nature and enhancing its interaction with biological targets.
Source and Classification
6-Bromoimidazo[2,1-b]thiazole can be synthesized through various chemical methods, utilizing starting materials such as 2-aminothiazoles and halogenated ketones. It is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure.
Methods and Technical Details
The synthesis of 6-bromoimidazo[2,1-b]thiazole typically involves several key steps:
The yields for these reactions generally range from 50% to 78%, depending on the specific conditions employed .
Reactions and Technical Details
6-Bromoimidazo[2,1-b]thiazole can participate in various chemical reactions:
Process and Data
The mechanism of action for compounds containing the imidazo[2,1-b]thiazole scaffold often involves interaction with biological targets such as enzymes or receptors. For instance:
Physical and Chemical Properties
Scientific Uses
6-Bromoimidazo[2,1-b]thiazole has several notable applications:
The imidazo[2,1-b]thiazole scaffold represents a fused bicyclic heterocycle characterized by a thiazole ring condensed with an imidazole ring. This architecture confers distinct electronic properties, including an electron-rich system that facilitates π-π stacking interactions with biological targets and a dipole moment (~1.61 D) that enhances water solubility relative to purely aromatic hydrocarbons [8]. The C5 position (equivalent to the 6-position in standard numbering) is particularly amenable to electrophilic substitution, making it ideal for bromination to yield derivatives like 6-bromoimidazo[2,1-b]thiazole (CAS: 75001-30-8; C₅H₃BrN₂S; MW: 203.06) [1] [10]. This bromination alters the scaffold’s reactivity by:
Pharmacologically, this scaffold demonstrates versatile target engagement. Its planar structure allows intercalation into enzyme active sites, while the nitrogen and sulfur atoms participate in hydrogen bonding and van der Waals interactions. Key therapeutic applications include:
Table 1: Structure-Activity Relationships of Key Imidazo[2,1-b]thiazole Derivatives
R-Group | Biological Target | Potency (Kᵢ/IC₅₀) | Selectivity Notes |
---|---|---|---|
4-OCH₃ (9ae) | hCA II | 57.7 µM | >100 µM for hCA I/IX/XII |
4-Cl (9cc) | hCA II | 57.8 µM | Inactive against hCA IX/XII |
Chalcone (11x) | Tubulin | 0.64 µM | G₂/M phase arrest in A549 cells |
Oxo-hydrazone | Prdx5 | 82% ROS inhibition | Docking score: -9.2 kcal/mol |
The medicinal exploration of imidazo[2,1-b]thiazoles began in the mid-20th century, with levamisole (an anthelmintic/immunomodulator) marking the first clinical success in the 1960s [3] [8]. Bromination emerged as a strategy to enhance bioactivity and synthetic versatility:
Table 2: Synthesis Routes for 6-Bromoimidazo[2,1-b]thiazole Derivatives
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Direct bromination | Br₂/AcOH, 25°C, 2h | 60–75% | Atom-economical; no metal catalysts |
Hantzsch-type cyclization | α-Bromoketones + thiourea analogs, EtOH, reflux | 45–80% | One-pot scaffold construction |
Halogen exchange | 6-Chloroimidazothiazole + LiBr, DMF, 120°C | 50% | Applicable to chloro precursors |
Cross-coupling | Suzuki coupling on 6-Br precursors | 70–90% | Generates biaryl libraries for screening |
The scaffold’s “drug prejudice” is evidenced by its presence in clinical candidates like telacebec (Q203), an imidazo[1,2-a]pyridine analog targeting M. tuberculosis’ cytochrome bcc, highlighting the potential of brominated imidazoheterocycles for infectious disease therapy [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7